Emapticap pegol

Description

Properties

CAS No. |

1390631-57-8 |

|---|---|

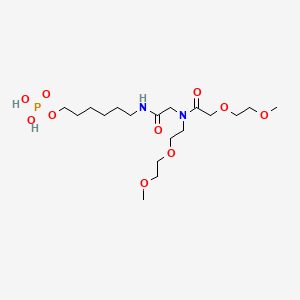

Molecular Formula |

C18H37N2O10P |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

6-[[2-[[2-(2-methoxyethoxy)acetyl]-[2-(2-methoxyethoxy)ethyl]amino]acetyl]amino]hexyl dihydrogen phosphate |

InChI |

InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25) |

InChI Key |

QJAGBAPUFWBVSD-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lexaptepid pegol; |

Origin of Product |

United States |

Foundational & Exploratory

Emapticap Pegol: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Emapticap pegol (NOX-E36) is a novel therapeutic agent that has been investigated for its potential in treating diabetic nephropathy. It is a Spiegelmer®, a unique class of L-stereoisomer RNA aptamers, that specifically binds to and neutralizes C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By inhibiting CCL2, Emapticap pegol aims to disrupt the inflammatory cascade that contributes to the pathogenesis of diabetic kidney disease. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Emapticap pegol, summarizing key data from clinical and preclinical studies.

Core Mechanism of Action

Emapticap pegol is a 40-nucleotide oligonucleotide aptamer conjugated to a 40 kDa polyethylene glycol (PEG) moiety.[3] This modification enhances its plasma stability and reduces renal clearance.[2] Its mirror-image configuration (L-aptamer) makes it resistant to degradation by endogenous nucleases.[2]

The primary pharmacological target of Emapticap pegol is the pro-inflammatory chemokine CCL2.[1][3] CCL2 plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, a key process in the progression of diabetic nephropathy.[1] By binding to CCL2 with high affinity and specificity, Emapticap pegol prevents its interaction with its receptor, CCR2, on the surface of immune cells.[2][3] This blockade inhibits the downstream signaling pathways that lead to monocyte migration, infiltration into the kidney, and subsequent inflammation and fibrosis.[3]

Pharmacokinetics

Data on the pharmacokinetics of Emapticap pegol has been gathered from Phase I and IIa clinical trials. While a complete pharmacokinetic profile with all parameters is not publicly available, key findings are summarized below.

Bioavailability and Half-Life

Following subcutaneous administration, Emapticap pegol has a bioavailability of approximately 50%.[2] The terminal half-life in humans is reported to be around 50 hours.[2]

Steady-State Concentration

In a Phase IIa clinical trial involving patients with type 2 diabetes and albuminuria, twice-weekly subcutaneous administration of 0.5 mg/kg Emapticap pegol resulted in steady-state plasma concentrations of 355 ± 105 nM after two weeks of treatment.

| Parameter | Value | Study Population | Reference |

| Bioavailability (Subcutaneous) | ~50% | Humans | [2] |

| Terminal Half-Life | ~50 hours | Humans | [2] |

| Steady-State Plasma Concentration | 355 ± 105 nM | Type 2 Diabetes with Albuminuria |

Pharmacodynamics

The pharmacodynamic effects of Emapticap pegol have been evaluated through its impact on biomarkers of inflammation and renal function in both preclinical and clinical settings.

Effects on Monocytes and CCR2

Treatment with Emapticap pegol has been shown to reduce the number of circulating monocytes.[2] Furthermore, a reduction in the density of the CCL2 receptor, CCR2, on the surface of monocytes has been observed, indicating a modulation of the target pathway.[2]

Clinical Efficacy in Diabetic Nephropathy

A Phase IIa, randomized, double-blind, placebo-controlled study (NCT01547897) evaluated the efficacy of Emapticap pegol in patients with type 2 diabetes and albuminuria.

| Outcome Measure | Emapticap Pegol Group | Placebo Group | P-value | Reference |

| Change in Urinary Albumin/Creatinine Ratio (ACR) from Baseline to Week 12 | -29% | -16% | < 0.05 (vs. baseline), 0.221 (vs. placebo) | [2] |

| Change in HbA1c from Baseline to 4 Weeks Post-Treatment | -0.35% | +0.12% | 0.026 |

Note: The reduction in ACR with Emapticap pegol became more pronounced after the cessation of treatment, with a maximum difference of 39% compared to placebo at week 20 in a post-hoc analysis (P=0.010).

Experimental Protocols

Phase IIa Clinical Trial (NCT01547897)

Objective: To evaluate the efficacy, safety, and tolerability of Emapticap pegol in patients with type 2 diabetes and albuminuria.[1]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter international study.[1]

-

Participants: 75 patients with type 2 diabetes and albuminuria who were on a stable standard of care, including renin-angiotensin system (RAS) blockade.[1]

-

Intervention: Patients were randomized to receive either 0.5 mg/kg of Emapticap pegol or placebo, administered subcutaneously twice weekly for 12 weeks.[2] This was followed by a 12-week observational period.[1]

-

Primary Efficacy Endpoint: Change in urinary albumin-to-creatinine ratio (ACR).

-

Key Secondary Endpoints: Change in glycated hemoglobin (HbA1c), safety, and tolerability.[2]

-

Statistical Analysis: The primary efficacy analysis was performed on a modified intent-to-treat population, excluding patients with major protocol violations. An analysis of covariance (ANCOVA) was used to compare the change in ACR between the treatment groups.

Experimental Workflow for the Phase IIa Clinical Trial

Caption: Workflow of the Phase IIa clinical trial of Emapticap pegol.

Signaling Pathway

Emapticap pegol exerts its therapeutic effect by interrupting the CCL2-CCR2 signaling axis, which is a key driver of inflammation and fibrosis in diabetic nephropathy.

CCL2-CCR2 Signaling Pathway and the Action of Emapticap Pegol

Caption: Emapticap pegol blocks the CCL2-CCR2 signaling pathway.

Conclusion

Emapticap pegol has demonstrated a favorable pharmacokinetic profile with a long half-life suitable for infrequent dosing. Its mechanism of action, the targeted neutralization of CCL2, has shown promise in reducing key markers of disease progression in diabetic nephropathy. The pharmacodynamic effects observed in the Phase IIa trial, particularly the sustained reduction in albuminuria and improvement in glycemic control, suggest a potential disease-modifying effect. Further clinical development will be necessary to fully elucidate the therapeutic potential of Emapticap pegol in this patient population.

References

An In-Depth Technical Guide to the Structural Biology of Emapticap Pegol and CCL2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interactions between Emapticap pegol (NOX-E36) and its target, the pro-inflammatory chemokine C-C motif ligand 2 (CCL2). This document details the high-affinity binding characteristics, mechanism of action, and the experimental methodologies used to elucidate these interactions, serving as a valuable resource for researchers in structural biology, immunology, and drug development.

Introduction to Emapticap Pegol and its Target, CCL2

Emapticap pegol is a novel therapeutic agent that specifically targets and neutralizes the chemokine CCL2, a key mediator of inflammation. Structurally, Emapticap pegol is a Spiegelmer, an L-enantiomeric RNA aptamer, which is a mirror-image oligonucleotide. This unique L-configuration confers significant resistance to nuclease degradation, enhancing its in vivo stability. The aptamer is also pegylated to improve its pharmacokinetic profile.

CCL2, also known as Monocyte Chemoattractant Protein-1 (MCP-1), plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. By binding to its receptor, CCR2, on the surface of these immune cells, CCL2 initiates a signaling cascade that leads to chemotaxis, the directed migration of cells. Dysregulation of the CCL2/CCR2 axis is implicated in a variety of inflammatory and fibrotic diseases. Emapticap pegol is designed to bind to CCL2 with high affinity and specificity, thereby preventing its interaction with CCR2 and inhibiting the subsequent inflammatory cascade.

Quantitative Analysis of Emapticap Pegol-CCL2 Interaction

The interaction between Emapticap pegol and CCL2 has been characterized by its high affinity and specificity. The following tables summarize the key quantitative data from biophysical and functional assays.

Table 1: Binding Affinity and Kinetics of Emapticap Pegol (NOX-E36) to Human CCL2

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ~200 pM | Surface Plasmon Resonance (SPR) | [1] |

| Association Rate Constant (kon) | Not Reported | Surface Plasmon Resonance (SPR) | |

| Dissociation Rate Constant (koff) | Not Reported | Surface Plasmon Resonance (SPR) |

Table 2: Functional Inhibition of CCL2 Activity by Emapticap Pegol (NOX-E36)

| Assay | IC50 Value | Cell Line | Description | Reference |

| CCL2-mediated Chemotaxis | ~1 nM | THP-1 (human monocytic cell line) | Inhibition of directional cell migration towards a CCL2 gradient. | [2] |

Structural Basis of the Emapticap Pegol-CCL2 Interaction

The high-resolution crystal structure of the Emapticap pegol (NOX-E36) in complex with human CCL2 provides a detailed understanding of their molecular interaction. The structure was solved at a resolution of 2.05 Å.

The Spiegelmer folds into a complex three-dimensional structure that creates a specific binding pocket for CCL2. The interaction is characterized by extensive shape complementarity and a network of hydrogen bonds and van der Waals interactions. A significant portion of the CCL2 surface that is involved in binding to its natural receptor, CCR2, is occluded by the aptamer, providing a clear structural basis for its neutralizing activity. The L-RNA aptamer binds as a monomer to one molecule of the CCL2 dimer, which is considered the biologically active form of the chemokine.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the Emapticap pegol-CCL2 interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (Kd) and kinetic parameters (kon, koff) of Emapticap pegol for CCL2.

Methodology:

-

Immobilization: Recombinant human CCL2 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). CCL2, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface. Remaining active sites are blocked with ethanolamine. A reference flow cell is prepared similarly but without the injection of CCL2 to allow for subtraction of bulk refractive index changes.

-

Binding Analysis: A series of concentrations of Emapticap pegol, diluted in a suitable running buffer (e.g., HBS-EP+), are injected over the CCL2-immobilized and reference flow cells at a constant flow rate. The association of Emapticap pegol to CCL2 is monitored in real-time as a change in the SPR signal (measured in response units, RU).

-

Dissociation Phase: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the Emapticap pegol-CCL2 complex.

-

Regeneration: If necessary, the sensor surface is regenerated between cycles by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound aptamer.

-

Data Analysis: The resulting sensorgrams (RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

THP-1 Cell Chemotaxis Assay

Objective: To determine the functional inhibitory activity of Emapticap pegol on CCL2-induced cell migration.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Assay Setup: A chemotaxis assay is performed using a multi-well chamber with a microporous membrane (e.g., a Transwell® plate with 5 µm pore size).

-

Chemoattractant Preparation: Recombinant human CCL2 is diluted in serum-free medium and placed in the lower chamber of the assay plate.

-

Inhibitor Treatment: THP-1 cells are pre-incubated with various concentrations of Emapticap pegol for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Migration: The pre-treated THP-1 cells are then seeded into the upper chamber of the Transwell plate. The plate is incubated for a period of time (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration towards the CCL2 gradient in the lower chamber.

-

Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye). The number of migrated cells is then quantified by microscopy and cell counting or by measuring the fluorescence/absorbance of the eluted dye.

-

Data Analysis: The number of migrated cells in the presence of different concentrations of Emapticap pegol is normalized to the number of cells that migrated in the absence of the inhibitor (positive control) and the number of cells that migrated in the absence of CCL2 (negative control). The IC50 value, the concentration of Emapticap pegol that inhibits 50% of the CCL2-induced cell migration, is then calculated from the resulting dose-response curve.

X-ray Crystallography of the Emapticap Pegol-CCL2 Complex

Objective: To determine the three-dimensional structure of the Emapticap pegol-CCL2 complex.

Methodology:

-

Protein Expression and Purification: Recombinant human CCL2 is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Aptamer Synthesis: The NOX-E36 L-RNA aptamer is chemically synthesized.

-

Complex Formation: The purified CCL2 and the NOX-E36 aptamer are mixed in a specific molar ratio (e.g., 1:1.2) and incubated to allow for complex formation. The complex is then purified by size-exclusion chromatography to separate it from any unbound components.

-

Crystallization: The purified complex is concentrated and subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperatures) via vapor diffusion methods (hanging or sitting drop).

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using the known structure of CCL2 as a search model. The model of the aptamer is then built into the electron density map. The final structure is refined to a high resolution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

Caption: CCL2 signaling pathway leading to chemotaxis and its inhibition by Emapticap pegol.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Workflow for the THP-1 cell chemotaxis inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the structural and functional interaction between Emapticap pegol and its target, CCL2. The high-affinity binding, elucidated through biophysical techniques and visualized at the atomic level by X-ray crystallography, provides a solid foundation for understanding its potent inhibitory effect on CCL2-mediated chemotaxis. The provided experimental protocols offer a practical guide for researchers seeking to further investigate this and similar aptamer-protein interactions. The unique properties of Spiegelmers, such as their high stability and specificity, make them a promising class of therapeutics for a range of inflammatory and other diseases.

References

Emapticap Pegol (NOX-E36): A Technical Guide to Target Specificity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emapticap pegol (NOX-E36) is a novel therapeutic agent that has demonstrated potential in treating inflammatory diseases. This document provides a comprehensive technical overview of its target specificity, binding affinity, and mechanism of action. It is intended to serve as a resource for researchers and professionals involved in drug development and related scientific fields. Emapticap pegol is a Spiegelmer®, a unique class of L-oligonucleotides that act as aptamers. Its primary therapeutic target is the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By binding with high affinity and specificity to CCL2, emapticap pegol effectively neutralizes its activity, thereby inhibiting the inflammatory cascade mediated by the CCL2/CCR2 axis. This guide synthesizes available preclinical and clinical data, details the experimental methodologies for assessing its biological activity, and presents its mechanism of action through signaling pathway diagrams.

Introduction to Emapticap Pegol

Emapticap pegol is a 40-nucleotide L-RNA aptamer, a type of synthetic oligonucleotide.[1][2] Its structure as a Spiegelmer—a mirror-image oligonucleotide—confers significant resistance to nuclease degradation, enhancing its in vivo stability.[3][4] Emapticap pegol is the human-specific variant, designated NOX-E36, while a mouse-specific version, mNOX-E36, has been utilized in preclinical studies.[2] The primary mechanism of action of emapticap pegol is the specific inhibition of the chemokine CCL2.[1][5]

Target Specificity

The exclusive molecular target of emapticap pegol is the C-C motif-ligand 2 (CCL2).[1][6][7] CCL2 is a potent chemoattractant for monocytes, memory T cells, and natural killer cells, playing a crucial role in the recruitment of these inflammatory cells to sites of tissue injury and inflammation.[1] Emapticap pegol binds directly to CCL2, preventing its interaction with its cognate receptor, C-C chemokine receptor 2 (CCR2).[1][7] This targeted action has been demonstrated in various preclinical and clinical settings, showing a high degree of specificity for CCL2.

Binding Affinity

While the precise dissociation constant (Kd) for the binding of emapticap pegol to human CCL2 is not publicly available in the reviewed literature, it is consistently described as binding with "high affinity and specificity."[1][8][9] Preclinical studies with the murine-specific equivalent, mNOX-E36, have shown that it inhibits the biological functions of murine CCL2 at low nanomolar concentrations.[10] Functional assays demonstrate that as little as 1 nM of NOX-E36 can significantly inhibit CCL2-mediated migration of the human monocytic leukemia cell line, THP-1, indicating a potent inhibitory effect consistent with high-affinity binding.[2]

Quantitative Data from Functional and Clinical Assays

The following tables summarize the key quantitative data from in vitro functional assays and a Phase IIa clinical trial in patients with type 2 diabetes and albuminuria.

Table 1: In Vitro Functional Activity of Emapticap Pegol (NOX-E36)

| Assay | Cell Line | Measurement | Result | Citation |

| Cell Migration | THP-1 (human monocytic leukemia) | Inhibition of CCL2-mediated migration | Significant inhibition at 1 nM | [2] |

Table 2: Key Efficacy Endpoints from Phase IIa Clinical Trial (Emapticap Pegol vs. Placebo)

| Parameter | Timepoint | Emapticap Pegol Group | Placebo Group | P-value | Citation |

| Change in Urinary Albumin/Creatinine Ratio (ACR) from Baseline | Week 12 | -29% | -16% | < 0.05 (vs. baseline) | [1][3][11] |

| Week 12 (Post-hoc) | -32% (vs. placebo) | - | 0.014 | [1][8][11] | |

| Week 20 (Post-hoc) | -39% (vs. placebo) | - | 0.010 | [1][8][11] | |

| Change in HbA1c | 4 Weeks Post-Treatment | -0.35% | +0.12% | 0.026 | [1][3][8][11] |

Mechanism of Action and Signaling Pathway

Emapticap pegol exerts its anti-inflammatory effects by neutralizing CCL2, thereby inhibiting the CCL2-CCR2 signaling axis. This axis is a critical pathway in the pathogenesis of various inflammatory and fibrotic diseases. The binding of CCL2 to its receptor, CCR2, on the surface of monocytes and macrophages triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These cascades, which include the PI3K/AKT, ERK (MAPK), and p38-MAPK pathways, ultimately result in cellular responses such as chemotaxis, proliferation, and differentiation.[2] By sequestering CCL2, emapticap pegol prevents these downstream signaling events, leading to a reduction in the recruitment of inflammatory cells to tissues.[1][2][4][7]

Experimental Protocols

Determination of Binding Affinity (General Protocol)

While a specific protocol for determining the binding affinity of emapticap pegol has not been published, standard biophysical techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Anisotropy/Quenching would be employed.

5.1.1. Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant human CCL2 is immobilized on a sensor chip surface.

-

Binding: A series of concentrations of emapticap pegol are flowed over the chip surface.

-

Detection: The change in refractive index at the surface, which is proportional to the mass of bound emapticap pegol, is measured in real-time.

-

Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

5.1.2. Fluorescence Anisotropy/Quenching

-

Labeling: Emapticap pegol is labeled with a fluorescent probe.

-

Titration: A fixed concentration of labeled emapticap pegol is titrated with increasing concentrations of unlabeled CCL2.

-

Measurement: The change in fluorescence anisotropy or intensity is measured. Binding of the larger protein (CCL2) to the labeled aptamer will slow its tumbling in solution, increasing the anisotropy. Alternatively, binding could lead to quenching of the fluorophore.

-

Analysis: The binding data is fitted to a saturation binding curve to determine the Kd.

CCL2-Mediated Cell Migration Assay (Transwell Assay)

This functional assay is used to determine the inhibitory potency (IC50) of emapticap pegol.

-

Cell Culture: THP-1 cells, a human monocytic cell line that expresses CCR2, are cultured in appropriate media.

-

Assay Setup: A transwell plate with a porous membrane is used. The lower chamber is filled with media containing a chemoattractant concentration of CCL2.

-

Treatment: THP-1 cells are pre-incubated with various concentrations of emapticap pegol before being added to the upper chamber.

-

Incubation: The plate is incubated to allow for cell migration through the membrane towards the CCL2 gradient.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Analysis: The data is plotted as the percentage of migration inhibition versus the concentration of emapticap pegol, and the IC50 value is calculated.

Conclusion

Emapticap pegol is a highly specific inhibitor of the pro-inflammatory chemokine CCL2. Its unique Spiegelmer structure provides in vivo stability, making it a promising therapeutic candidate. While a precise binding affinity (Kd) has not been publicly disclosed, functional assays demonstrate potent, low nanomolar inhibition of CCL2 activity. The well-defined mechanism of action, involving the disruption of the CCL2/CCR2 signaling axis, provides a strong rationale for its development in a range of inflammatory and fibrotic diseases. The experimental protocols outlined in this guide provide a framework for the further characterization of emapticap pegol and similar molecules.

References

- 1. japtamers.co.uk [japtamers.co.uk]

- 2. Frontiers | Fluorescence-Based Strategies to Investigate the Structure and Dynamics of Aptamer-Ligand Complexes [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. olaptesed pegol | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. A multiparametric fluorescence assay for screening aptamer–protein interactions based on microbeads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NOX-E36 [tmepharma.com]

- 11. researchgate.net [researchgate.net]

In-depth analysis of the Emapticap pegol anti-inflammatory pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (formerly known as NOX-E36) is a novel therapeutic agent that has demonstrated significant anti-inflammatory and potential disease-modifying effects, particularly in the context of diabetic nephropathy.[1] It is a Spiegelmer®, an L-stereoisomer RNA aptamer, which is chemically synthesized and not immunogenic.[2][3] This technical guide provides an in-depth analysis of the anti-inflammatory pathway of Emapticap pegol, detailing its mechanism of action, the key signaling cascades it modulates, and the experimental evidence from preclinical and clinical studies.

Mechanism of Action: Neutralizing the Master Switch of Monocyte Chemoattraction

The primary anti-inflammatory action of Emapticap pegol lies in its ability to specifically bind to and neutralize the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[3][4][5] CCL2 is a potent chemoattractant for monocytes, macrophages, and other inflammatory cells. By binding to its receptor, CCR2, on the surface of these cells, CCL2 orchestrates their migration from the bloodstream into tissues, a critical step in the inflammatory cascade.

Emapticap pegol, through its high-affinity binding to CCL2, effectively prevents the interaction between CCL2 and CCR2. This blockade of the CCL2/CCR2 axis is the cornerstone of its anti-inflammatory effects.

The Emapticap Pegol Anti-inflammatory Signaling Pathway

The neutralization of CCL2 by Emapticap pegol initiates a cascade of downstream effects that collectively dampen the inflammatory response. The key steps in this pathway are:

-

Inhibition of Monocyte Recruitment: By sequestering CCL2, Emapticap pegol directly inhibits the chemotactic signal that draws monocytes to sites of inflammation. This leads to a reduction in the infiltration of these cells into affected tissues.[2]

-

Downregulation of Pro-inflammatory Signaling: The binding of CCL2 to CCR2 on monocytes and macrophages activates several intracellular signaling pathways that promote inflammation, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK and p38). Preclinical studies have shown that the mouse-specific variant of Emapticap pegol, mNOX-E36, abrogates the CCL2-induced phosphorylation of AKT, ERK, and p38-MAPK.

-

Reduction in Circulating Monocytes and CCR2 Density: Clinical studies have observed that treatment with Emapticap pegol leads to a reduction in the number of circulating monocytes.[6] Additionally, a decrease in the density of the CCR2 receptor on the surface of these monocytes has been noted.

The following diagram illustrates the signaling pathway inhibited by Emapticap pegol:

Caption: Emapticap pegol neutralizes CCL2, preventing its binding to the CCR2 receptor and subsequent activation of pro-inflammatory intracellular signaling pathways.

Experimental Evidence and Protocols

The anti-inflammatory effects of Emapticap pegol have been validated through a series of preclinical and clinical studies.

Preclinical In Vitro Studies: Inhibition of Monocyte Migration

A key in vitro assay used to demonstrate the activity of Emapticap pegol is the monocyte migration assay, often employing the human monocytic leukemia cell line, THP-1.

Experimental Protocol: THP-1 Cell Migration Assay (General Overview)

-

Cell Culture: THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Transwell System: A transwell insert with a porous membrane (typically 5 µm pore size) is placed in a well of a culture plate.

-

Chemoattractant: A solution containing a specific concentration of human CCL2 is added to the lower chamber of the well.

-

Inhibitor: Emapticap pegol (NOX-E36) at various concentrations is pre-incubated with the CCL2 solution or with the THP-1 cells.

-

Cell Seeding: A suspension of THP-1 cells is added to the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period of time (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

Quantification: The number of cells that have migrated through the membrane into the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.

The following diagram illustrates the general workflow of this experiment:

Caption: Workflow for a THP-1 monocyte migration assay to evaluate the inhibitory effect of Emapticap pegol.

Quantitative Data: Preclinical In Vitro Efficacy

| Parameter | Result | Reference |

| Inhibition of THP-1 cell migration | Significant inhibition at 1 nM NOX-E36 | [7] |

| Inhibition of CCL2-induced signaling | Abrogation of AKT, ERK, and p38-MAPK phosphorylation by mNOX-E36 | N/A |

Preclinical In Vivo Studies: The Uninephrectomized db/db Mouse Model

The uninephrectomized db/db mouse is a well-established model of severe diabetic nephropathy. These mice are genetically diabetic (leptin receptor deficient) and have one kidney removed (uninephrectomy) to accelerate the progression of kidney disease.

Experimental Protocol: Uninephrectomized db/db Mouse Model (General Overview)

-

Animal Model: Male db/db mice and their non-diabetic db/m littermates are used.

-

Uninephrectomy: At a specific age (e.g., 8 weeks), a surgical procedure is performed to remove one kidney.

-

Disease Progression: The mice are monitored for the development of diabetic nephropathy, characterized by increasing albuminuria.

-

Treatment: At a predetermined time point, mice are treated with mNOX-E36 (the mouse-specific version of Emapticap pegol) or a vehicle control, typically via subcutaneous injection.

-

Endpoint Analysis: After a defined treatment period, various endpoints are assessed, including:

-

Urinary albumin-to-creatinine ratio (ACR) to measure proteinuria.

-

Histological analysis of the remaining kidney to assess for glomerulosclerosis and macrophage infiltration.

-

Gene and protein expression analysis of inflammatory markers in the kidney tissue.

-

Quantitative Data: Preclinical In Vivo Efficacy

| Parameter | Result | Reference |

| Reduction in glomerular macrophages | 40% reduction with a CCL2 antagonizing Spiegelmer | [8] |

| Improvement in glomerulosclerosis | Observed with a CCL2 antagonizing Spiegelmer | [8] |

Clinical Studies: Phase IIa Trial in Diabetic Nephropathy

A randomized, double-blind, placebo-controlled Phase IIa clinical trial was conducted to evaluate the efficacy and safety of Emapticap pegol in patients with type 2 diabetes and albuminuria.[4][5]

Experimental Protocol: Phase IIa Clinical Trial Design

-

Participants: 75 patients with type 2 diabetes and albuminuria (ACR > 100 mg/g).[1]

-

Intervention: Subcutaneous injection of Emapticap pegol (0.5 mg/kg) or placebo, twice weekly for 12 weeks.[4][5]

-

Primary Endpoint: Change in urinary albumin-to-creatinine ratio (ACR).

-

Secondary Endpoints: Change in glycated hemoglobin (HbA1c), safety, and tolerability.

The logical flow of the clinical trial is depicted below:

Caption: Design of the Phase IIa clinical trial for Emapticap pegol in patients with diabetic nephropathy.

Quantitative Data: Clinical Efficacy

| Parameter | Emapticap Pegol Group | Placebo Group | p-value | Reference |

| Mean ACR reduction from baseline (Week 12) | 29% | 16% (non-significant) | < 0.05 (for baseline change) | [4] |

| Mean ACR reduction vs. placebo (Week 12) | 15% lower | - | 0.221 | [4] |

| Mean ACR reduction vs. placebo (Week 12, post-hoc analysis) | 32% lower | - | 0.014 | [1] |

| Patients with >=50% ACR reduction | 31% | 6% | N/A | [1] |

| Change in HbA1c (Week 12) | -0.31% | +0.05% | 0.146 | [4] |

| Change in HbA1c (4 weeks post-treatment) | -0.35% | +0.12% | 0.026 | [4] |

Conclusion

Emapticap pegol represents a targeted approach to anti-inflammatory therapy by specifically neutralizing the chemokine CCL2. This mechanism effectively disrupts a key pathway in the recruitment of inflammatory cells, leading to a reduction in tissue inflammation. Preclinical and clinical data have provided strong evidence for its potential as a therapeutic agent in inflammatory conditions such as diabetic nephropathy. The sustained effects observed after cessation of treatment in clinical trials suggest a potential for disease modification, warranting further investigation. This in-depth analysis of its anti-inflammatory pathway provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of Emapticap pegol.

References

- 1. kidneynews.org [kidneynews.org]

- 2. tmepharma.com [tmepharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

Molecular Basis for Emapticap Pegol's Effect on Albuminuria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emapticap pegol (NOX-E36) is a novel therapeutic agent that has demonstrated significant potential in the management of albuminuria, a hallmark of diabetic nephropathy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Emapticap pegol. By specifically targeting the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), Emapticap pegol offers a targeted anti-inflammatory approach to mitigate renal damage. This document summarizes the key preclinical and clinical findings, details the experimental methodologies, and visualizes the involved signaling pathways to provide a comprehensive resource for the scientific community.

Introduction: The Role of Inflammation in Albuminuria

Diabetic nephropathy is increasingly recognized as an inflammatory disease.[1] Chronic hyperglycemia initiates a cascade of inflammatory processes within the kidney, leading to glomerular and tubular damage.[2] A key mediator in this process is the chemokine CCL2.[3] Elevated levels of CCL2 in the kidney recruit and activate monocytes and macrophages, which in turn release a host of pro-inflammatory and pro-fibrotic factors.[4][5] This sustained inflammatory environment contributes to podocyte injury, breakdown of the glomerular filtration barrier, and subsequent albuminuria.[6]

Emapticap pegol is a Spiegelmer®, a unique class of L-RNA aptamers, that binds to and neutralizes human CCL2 with high specificity and affinity.[4] Its mechanism of action is distinct from traditional therapies for diabetic nephropathy, such as renin-angiotensin system (RAS) blockers, as it directly targets the inflammatory cascade rather than hemodynamic factors.[1][4]

Mechanism of Action of Emapticap Pegol

The primary molecular basis for Emapticap pegol's effect on albuminuria is its inhibition of the CCL2/CCR2 signaling axis.[4]

-

Binding and Neutralization of CCL2: Emapticap pegol directly binds to CCL2, preventing its interaction with its cognate receptor, C-C chemokine receptor type 2 (CCR2).[4]

-

Inhibition of Monocyte and Macrophage Infiltration: By blocking the CCL2/CCR2 axis, Emapticap pegol reduces the recruitment of inflammatory monocytes and macrophages into the kidney tissue.[1][3] This has been supported by preclinical studies showing a reduction in glomerular macrophages.[4]

-

Amelioration of Podocyte Injury: The inflammatory milieu created by macrophage infiltration is detrimental to podocytes, the specialized cells that form a critical component of the glomerular filtration barrier.[6] By reducing inflammation, Emapticap pegol helps to preserve podocyte integrity and function. The CCL2/CCR2 signaling has been shown to directly induce podocyte apoptosis and contribute to fibrosis.[4]

-

Restoration of Glomerular Endothelial Glycocalyx: Preclinical studies in diabetic mice have shown that Emapticap pegol can restore the glomerular endothelial glycocalyx, a crucial layer for maintaining the integrity of the filtration barrier.

Signaling Pathway

The binding of CCL2 to its receptor CCR2 on renal cells, including podocytes, triggers a cascade of downstream signaling events that contribute to inflammation, fibrosis, and cellular injury. Emapticap pegol, by inhibiting the initial ligand-receptor interaction, effectively blocks these downstream pathways.

References

- 1. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]

- 3. Podocyte-specific chemokine (C-C motif) receptor 2 overexpression mediates diabetic renal injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Podocyte-specific chemokine (C-C motif) receptor 2 overexpression mediates diabetic renal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Twist1 in podocytes ameliorates podocyte injury and proteinuria by limiting CCL2-dependent macrophage infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Emapticap Pegol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (also known as NOX-E36) is a Spiegelmer®, an L-stereoisomer RNA aptamer, that demonstrates high affinity and specificity in binding and inhibiting the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2), also referred to as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4][5] By neutralizing CCL2, Emapticap pegol effectively disrupts the CCL2-CCR2 signaling axis, a key pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1][4] This anti-inflammatory mechanism of action underlies its therapeutic potential in conditions such as diabetic nephropathy, where it has been observed to have beneficial effects on albuminuria and glycemic control in clinical studies.[1][6][7] Preclinical evidence also suggests potential applications in oncology and ophthalmology.[4]

These application notes provide detailed protocols for the in vitro assessment of Emapticap pegol's efficacy, focusing on its ability to inhibit CCL2-mediated cell migration and downstream signaling pathways.

Key In Vitro Efficacy Parameters

The in vitro efficacy of Emapticap pegol can be quantified through a series of assays designed to measure its impact on the biological functions of CCL2. The primary assays focus on the inhibition of monocyte chemotaxis and the modulation of intracellular signaling cascades.

Table 1: Summary of In Vitro Efficacy Data for Emapticap Pegol

| Assay | Cell Line | Key Parameter | Result with Emapticap Pegol (NOX-E36) | Reference |

| Chemotaxis Assay | Human Monocytic Leukemia (THP-1) | Inhibition of CCL2-mediated cell migration | Significant inhibition at 1 nM | [3] |

| Western Blot Analysis | Murine Hematopoietic Cells | Inhibition of CCL2-induced protein phosphorylation | Abrogation of AKT, ERK, and p38-MAPK phosphorylation | [3] |

Experimental Protocols

Monocyte Chemotaxis Assay

This assay evaluates the ability of Emapticap pegol to inhibit the migration of monocytic cells towards a CCL2 gradient. The human monocytic cell line THP-1 is a suitable model as it expresses the CCR2 receptor.[3][6]

Materials:

-

THP-1 cells

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Recombinant Human CCL2/MCP-1

-

Emapticap pegol (NOX-E36)

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well companion plates

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

-

Calcein AM (for fluorescent quantification)

-

Fluorescence plate reader

Protocol:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Cell Preparation: On the day of the assay, harvest THP-1 cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower chambers of a 24-well plate, add 600 µL of serum-free RPMI-1640 containing 10 ng/mL of recombinant human CCL2.[8] This concentration has been shown to be optimal for THP-1 cell migration.[8]

-

Prepare experimental wells by adding varying concentrations of Emapticap pegol to the lower chambers along with the CCL2.

-

Include a negative control (medium alone) and a positive control (CCL2 alone).

-

-

Cell Seeding: Add 100 µL of the prepared THP-1 cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

To quantify migrated cells, they can be stained with Calcein AM and fluorescence measured in a plate reader, or cells can be directly counted using a hemocytometer or automated cell counter.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of Emapticap pegol relative to the CCL2-only positive control.

dot

Caption: Workflow for the in vitro monocyte chemotaxis assay.

Western Blot Analysis of CCL2-Induced Signaling

This protocol is designed to assess the effect of Emapticap pegol on the phosphorylation of key downstream signaling proteins in the CCL2-CCR2 pathway, such as AKT, ERK, and p38-MAPK.[3]

Materials:

-

CCR2-expressing cells (e.g., murine hematopoietic cells or a suitable human cell line)

-

Cell culture medium and supplements

-

Recombinant CCL2

-

Emapticap pegol (NOX-E36)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system (e.g., PVDF membranes)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Culture and Starvation: Culture CCR2-expressing cells to ~80% confluency. Prior to stimulation, serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

-

Treatment:

-

Pre-incubate the cells with desired concentrations of Emapticap pegol for 1 hour.

-

Stimulate the cells with recombinant CCL2 for 15-30 minutes. Include an untreated control and a CCL2-only control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate (ECL) to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT).

-

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein for each sample.

Signaling Pathway

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous Administration of Emapticap Pegol (mNOX-E36) in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol is a novel therapeutic agent that functions as a specific antagonist to the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). It is a Spiegelmer®, an L-enantiomeric RNA aptamer, which makes it resistant to nuclease degradation and confers high stability. The mouse-specific variant of Emapticap pegol is designated as mNOX-E36. By inhibiting the CCL2/CCR2 signaling axis, mNOX-E36 effectively blocks the recruitment of monocytes and macrophages to sites of inflammation. This mechanism of action makes it a promising candidate for the treatment of various inflammatory and fibrotic diseases. These application notes provide a detailed protocol for the subcutaneous administration of mNOX-E36 in mice, along with a summary of preclinical dosing regimens and an overview of the targeted signaling pathway.

Mechanism of Action: The CCL2-CCR2 Signaling Pathway

Emapticap pegol (mNOX-E36) exerts its therapeutic effect by binding with high affinity and specificity to murine CCL2, preventing its interaction with its receptor, CCR2. This interaction is a critical step in the inflammatory cascade, as it mediates the migration of monocytes from the bloodstream into tissues, where they differentiate into macrophages. In pathological conditions, an overproduction of CCL2 leads to excessive macrophage infiltration, contributing to tissue damage and fibrosis. By neutralizing CCL2, mNOX-E36 abrogates the downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, thereby reducing inflammation.

Data Presentation

Preclinical Dosing Regimens for mNOX-E36 in Mice

The following table summarizes the subcutaneous dosing regimens for mNOX-E36 used in various preclinical mouse models.

| Mouse Model | Dosage (mg/kg) | Frequency | Vehicle | Study Outcome |

| Diabetic (db/db) | 50 | Three times per week | 5% Glucose | Reduced glomerular macrophage infiltration and improved glomerular filtration rate.[1] |

| Diabetic | 20 | Three times per week | Not specified | Reduced albuminuria and restored the glomerular endothelial glycocalyx.[2] |

| Leukemia | 14.4 | Three times per week | Not specified | Interfered with the infiltration of M2-like macrophages into the spleens of leukemia-bearing mice.[2] |

Pharmacokinetic Data

Recommendation: It is highly recommended that researchers perform their own pharmacokinetic studies to determine the specific parameters for mNOX-E36 in their mouse model of interest. This will ensure accurate interpretation of pharmacodynamic effects and inform appropriate dosing schedules.

Experimental Protocols

Preparation of mNOX-E36 for Subcutaneous Administration

This protocol is based on a published study administering 50 mg/kg of mNOX-E36 in a 50 µl injection volume. Adjustments to the concentration will be necessary for different doses and injection volumes.

Materials:

-

mNOX-E36 (lyophilized powder)

-

Sterile 5% Glucose solution or sterile, pyrogen-free saline

-

Sterile, pyrogen-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Syringes (e.g., 0.3 mL or 0.5 mL insulin syringes) with appropriate gauge needles (25-27 G)

Procedure:

-

Reconstitution: Aseptically reconstitute the lyophilized mNOX-E36 powder with the appropriate volume of sterile 5% Glucose solution or saline to achieve the desired final concentration. For example, to prepare a solution for a 50 mg/kg dose in a 50 µl volume for a 25g mouse, the concentration would need to be 25 mg/mL.

-

Dissolution: Gently vortex the solution to ensure complete dissolution of the aptamer. Avoid vigorous shaking to prevent foaming.

-

Storage: If not for immediate use, store the reconstituted solution according to the manufacturer's instructions, typically at -20°C or -80°C. Aliquoting the solution before freezing can prevent multiple freeze-thaw cycles.

-

Preparation for Injection: On the day of injection, thaw the required aliquot at room temperature. Ensure the solution is clear and free of particulates before drawing it into the syringe.

Subcutaneous Administration Protocol in Mice

Animal Handling and Restraint:

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

-

Handle mice gently to minimize stress.

-

For injection, restrain the mouse by grasping the loose skin at the scruff of the neck. This will immobilize the head and expose the dorsal side for injection.

Injection Procedure:

-

Site Selection: The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades (scruff). This area has loose skin and is less likely to be disturbed by the animal. The flank is an alternative site.

-

Skin Preparation: While not always mandatory for subcutaneous injections, swabbing the injection site with 70% ethanol can help to disinfect the area.

-

Injection:

-

Create a "tent" of skin by lifting the loose skin at the chosen injection site.

-

Insert the needle, bevel up, at the base of the tented skin at a shallow angle (approximately 15-30 degrees) to the body.

-

Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.

-

Slowly and steadily inject the full volume of the mNOX-E36 solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

-

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding, swelling at the injection site, or signs of distress.

References

- 1. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Emapticap Pegol in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Emapticap pegol (NOX-E36) is a pegylated L-RNA aptamer, also known as a Spiegelmer®, that acts as an inhibitor of the pro-inflammatory chemokine C-C motif-ligand 2 (CCL2).[1][2] The development of therapeutic aptamers like Emapticap pegol necessitates robust and reliable bioanalytical methods to accurately measure its concentration in biological matrices. This data is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) assessments throughout the drug development process.

This application note provides a detailed protocol for the quantification of Emapticap pegol in human plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA). An overview of an alternative method, liquid chromatography-mass spectrometry (LC-MS/MS), is also presented.

Principle of the Method: Competitive ELISA

The competitive ELISA is a highly sensitive and specific immunoassay for the quantitative determination of antigens. In this assay, Emapticap pegol present in a plasma sample competes with a fixed amount of biotin-labeled Emapticap pegol for binding to a limited number of anti-Emapticap pegol antibody binding sites, which are coated onto a microplate. The amount of biotinylated Emapticap pegol bound to the antibody is inversely proportional to the concentration of unlabeled Emapticap pegol in the sample. The bound biotinylated aptamer is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate. The resulting color intensity is measured, and the concentration of Emapticap pegol in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the analyte.

Experimental Protocols

Materials and Reagents

-

Emapticap pegol standard (for calibrators and quality controls)

-

Biotinylated Emapticap pegol

-

Anti-Emapticap pegol monoclonal antibody (coating antibody)

-

Streptavidin-HRP conjugate

-

96-well microplates (high-binding)

-

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)

-

Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

-

Stop Solution (e.g., 2 N Sulfuric Acid)

-

Human plasma (K2-EDTA)

-

Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow Diagram

Caption: Workflow for the competitive ELISA to quantify Emapticap pegol.

Detailed Protocol

1. Plate Coating

-

Dilute the anti-Emapticap pegol antibody to the optimal concentration in Coating Buffer.

-

Add 100 µL of the diluted antibody to each well of a 96-well microplate.

-

Incubate the plate overnight at 4°C.

2. Plate Washing and Blocking

-

Aspirate the coating solution from the wells.

-

Wash the plate three times with 300 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with 300 µL of Wash Buffer per well.

3. Standard Curve and Sample Preparation

-

Prepare a stock solution of Emapticap pegol standard.

-

Perform serial dilutions of the stock solution in Assay Buffer to create a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Thaw plasma samples on ice.

-

Dilute plasma samples with Assay Buffer to bring the expected concentration within the range of the standard curve. A minimum dilution of 1:10 is recommended to minimize matrix effects.

4. Competitive Reaction

-

Add 50 µL of standards, quality controls (QCs), and diluted plasma samples to the appropriate wells in duplicate.

-

Add 50 µL of biotinylated Emapticap pegol (at a pre-optimized concentration) to all wells.

-

Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

5. Detection

-

Wash the plate five times with 300 µL of Wash Buffer per well.

-

Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Buffer, to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Wash the plate five times with 300 µL of Wash Buffer per well.

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

6. Data Analysis

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

Determine the concentration of Emapticap pegol in the samples by interpolating their mean absorbance values from the standard curve and multiplying by the dilution factor.

Data Presentation

The performance of the assay should be validated to ensure accuracy and precision. The following table summarizes typical acceptance criteria for a validated bioanalytical method.

| Parameter | Acceptance Criteria | Example Performance Data |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | Accuracy within ±20%; Precision ≤ 20% CV | 800 ng/mL |

| Intra-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |

| Inter-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 6.8% - 11.5% |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -7.3% to 5.4% |

| Recovery (%) | Consistent and reproducible | 85% - 105% |

| Specificity | No significant interference from endogenous plasma components | Compliant |

| Stability | Stable under defined storage and handling conditions | Compliant |

Alternative Method: LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful alternative for the quantification of Emapticap pegol. This technique offers high selectivity and sensitivity.

Principle of LC-MS/MS

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The general workflow involves:

-

Sample Preparation: Extraction of Emapticap pegol from the plasma matrix, typically through protein precipitation or solid-phase extraction. An internal standard is added to correct for extraction variability.

-

Chromatographic Separation: The extracted sample is injected into an LC system, where Emapticap pegol is separated from other components on a chromatographic column (e.g., reversed-phase or ion-pair).

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.

-

Mass Analysis: The ionized molecules are separated in the first mass analyzer (Q1) based on their mass-to-charge ratio (m/z). They are then fragmented in a collision cell (Q2), and the resulting fragment ions are detected in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity.

-

Quantification: The analyte concentration is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

LC-MS/MS Workflow Diagram

Caption: General workflow for LC-MS/MS analysis of Emapticap pegol.

Conclusion

This application note provides a detailed protocol for a competitive ELISA to quantify Emapticap pegol in human plasma. The described method is a robust and sensitive approach suitable for supporting pharmacokinetic studies in drug development. As an alternative, an LC-MS/MS method can provide even greater specificity and is a complementary technique for the bioanalysis of pegylated aptamers. The choice of method will depend on the specific requirements of the study, including required sensitivity, throughput, and available instrumentation.

References

Application Notes and Protocols for Cell-Based Migration Assays Using Emapticap Pegol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Emapticap pegol (NOX-E36), a potent and specific inhibitor of C-C motif chemokine ligand 2 (CCL2), in cell-based migration assays. The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols, and expected quantitative outcomes for studying the effects of Emapticap pegol on monocyte and other CCL2-responsive cell migration.

Introduction to Emapticap Pegol and its Mechanism of Action

Emapticap pegol is a Spiegelmer®, an L-enantiomeric RNA aptamer, that binds with high affinity and specificity to the pro-inflammatory chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). By neutralizing CCL2, Emapticap pegol effectively inhibits the recruitment of monocytes and other immune cells that express the CCL2 receptor, CCR2. This targeted action makes Emapticap pegol a valuable tool for investigating inflammatory processes and diseases where the CCL2/CCR2 axis plays a pathogenic role. In the context of cell migration, Emapticap pegol is expected to reduce or abrogate the chemotactic response of cells towards a CCL2 gradient.

The CCL2/CCR2 Signaling Pathway in Cell Migration

The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that are fundamental for directed cell movement. Understanding this pathway is crucial for interpreting the results of migration assays using Emapticap pegol.

Upon CCL2 binding, CCR2 activates downstream signaling pathways including:

-

Phospholipase C (PLC): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.

-

Mitogen-activated protein kinase (MAPK) Pathway: Including ERK1/2, this pathway regulates a wide range of cellular processes, including migration and gene expression.

These signaling cascades converge to regulate the actin cytoskeleton, leading to the formation of migratory structures like lamellipodia and filopodia, and ultimately, directed cell movement towards the CCL2 source. Emapticap pegol, by sequestering CCL2, prevents the initiation of this signaling cascade.

Quantitative Data Presentation

The following tables summarize expected quantitative data from cell migration assays investigating the inhibitory effect of Emapticap pegol on CCL2-induced monocyte migration.

Table 1: Effect of Emapticap Pegol on CCL2-Mediated Monocyte Migration in a Transwell Assay

| Treatment Group | Chemoattractant (Lower Chamber) | Inhibitor (Upper Chamber) | Migrated Cells (% of Control) |

| Negative Control | Serum-Free Media | Vehicle | 100% (Baseline) |

| Positive Control | 10 ng/mL rhCCL2 | Vehicle | 300% ± 25% |

| Emapticap pegol | 10 ng/mL rhCCL2 | 1 nM Emapticap pegol | ~120% ± 15% |

| Emapticap pegol Control | Serum-Free Media | 1 nM Emapticap pegol | 100% ± 10% |

Data is representative and may vary depending on the cell type and experimental conditions. The significant reduction in migration with Emapticap pegol is based on preclinical findings.[1]

Table 2: Effect of Emapticap Pegol on Monolayer Wound Closure in a Scratch Assay

| Treatment Group | Growth Media Supplement | Wound Closure at 24h (%) |

| Negative Control | 1% FBS | 25% ± 5% |

| Positive Control | 1% FBS + 50 ng/mL rhCCL2 | 60% ± 8% |

| Emapticap pegol | 1% FBS + 50 ng/mL rhCCL2 + 10 nM Emapticap pegol | 30% ± 6% |

| Emapticap pegol Control | 1% FBS + 10 nM Emapticap pegol | 24% ± 5% |

Data is hypothetical and illustrates the expected outcome of Emapticap pegol inhibiting CCL2-enhanced cell migration.

Experimental Protocols

Transwell (Boyden Chamber) Migration Assay

This assay is ideal for quantifying the chemotactic response of suspension or adherent cells towards a chemoattractant.

References

Application Notes and Protocols for Long-Term Rodent Studies of a Pegylated Therapeutic Agent

Note: No publicly available data from long-term rodent studies specifically for Emapticap pegol were identified. Therefore, this document utilizes data from pegvisomant (Somavert) , a comparable pegylated protein therapeutic, as a representative case study to provide detailed application notes and protocols for conducting similar long-term rodent studies. Pegvisomant, like Emapticap pegol, is a pegylated biologic administered subcutaneously and has undergone extensive preclinical evaluation, including long-term rodent carcinogenicity studies.

Introduction

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the long-term evaluation of a pegylated therapeutic agent in rodent models, using pegvisomant as a primary example. The information is intended for researchers, scientists, and drug development professionals involved in preclinical safety and efficacy assessment of similar biologic compounds.

Pegvisomant is a polyethylene glycol (PEG) derivative of a recombinant human growth hormone analog that acts as a growth hormone receptor antagonist.[1] Its long-term safety has been evaluated in rodent carcinogenicity studies, which are critical for identifying potential toxicities associated with chronic administration.[2]

Dosing Regimen in Long-Term Rodent Studies

The selection of doses for long-term rodent studies is a critical aspect of study design, typically based on data from shorter-term toxicity studies. For the 2-year carcinogenicity study of pegvisomant in Sprague-Dawley rats, the following dosing regimen was employed.

Summary of Dosing Regimen

| Parameter | Details | Reference |

| Test Article | Pegvisomant | [2] |

| Species/Strain | Sprague-Dawley Rats | [2] |

| Route of Administration | Subcutaneous (SC) Injection | [2] |

| Dose Levels | 0 (Vehicle Control), 2, 8, or 20 mg/kg/day | [2] |

| Frequency | Daily | [2] |

| Duration | 2 years | [2] |

Rationale for Dose Selection

Dose selection for carcinogenicity studies is based on the maximum tolerated dose (MTD) determined in shorter-term (e.g., 28-day or 6-month) toxicity studies.[2][3] The high dose should be the MTD, which is the highest dose that does not cause life-threatening toxicity or significant impairment of the animal's well-being. The lower doses are typically fractions of the MTD. It is important to note that pegvisomant exhibits low binding affinity to rodent growth hormone receptors, which was a consideration in the design of the preclinical studies.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments in a long-term rodent study for a pegylated therapeutic, based on the pegvisomant preclinical program.

Two-Year Rodent Carcinogenicity Study Protocol

Objective: To assess the carcinogenic potential of a pegylated therapeutic agent following long-term daily subcutaneous administration to rats.

Materials:

-

Test article (e.g., Pegvisomant)

-

Vehicle control (e.g., formulation buffer)

-

Sprague-Dawley rats (equal numbers of males and females)

-

Sterile syringes and needles for subcutaneous injection

-

Standard laboratory animal caging and husbandry supplies

-

Equipment for clinical observations, body weight, and food consumption measurements

-

Complete necropsy and histopathology equipment

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of one week prior to study initiation.

-

Randomization: Randomly assign animals to dose groups (vehicle control and three test article dose levels).

-

Dose Preparation and Administration:

-

Prepare fresh dose formulations daily.

-

Administer the test article or vehicle control via subcutaneous injection at the designated dose levels once daily.

-

Rotate injection sites to minimize local reactions.[2]

-

-

Clinical Observations:

-

Conduct and record clinical observations at least once daily for signs of toxicity, morbidity, and mortality.

-

Perform a more detailed clinical examination weekly.

-

-

Body Weight and Food Consumption:

-

Measure and record body weights weekly for the first 13 weeks and monthly thereafter.

-

Measure and record food consumption weekly for the first 13 weeks and monthly thereafter.

-

-

Hematology and Clinical Chemistry:

-

Collect blood samples for hematology and clinical chemistry analysis at interim time points (e.g., 6, 12, 18 months) and at terminal sacrifice.

-

-

Necropsy and Histopathology:

-

At the end of the 2-year study period, perform a complete necropsy on all surviving animals.

-

Examine all external surfaces, orifices, and cranial, thoracic, and abdominal cavities.

-

Collect and preserve a comprehensive list of tissues and organs in a suitable fixative (e.g., 10% neutral buffered formalin).

-

Pay special attention to the injection sites.[2]

-

Process preserved tissues for histopathological examination by a qualified veterinary pathologist.

-

Data Analysis:

-

Analyze data on survival, clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology for dose-related effects.

-

Statistically analyze tumor incidence data to determine any significant increase in neoplasms in the treated groups compared to the control group.

Experimental Workflow Diagram

Caption: Workflow for a 2-year rodent carcinogenicity study.

Signaling Pathway

Pegvisomant functions as a growth hormone (GH) receptor antagonist. Understanding its mechanism of action is crucial for interpreting study findings. GH binding to its receptor normally initiates a signaling cascade, primarily through the JAK-STAT pathway, leading to the production of insulin-like growth factor 1 (IGF-1).[4][5] Pegvisomant competitively blocks GH binding, thereby inhibiting this downstream signaling.[6]

Pegvisomant Mechanism of Action Diagram

Caption: Mechanism of action of Pegvisomant as a GH receptor antagonist.

Summary of Findings from Pegvisomant Long-Term Rodent Study

The 2-year carcinogenicity study of pegvisomant in rats revealed the following key findings.

| Finding | Description | Reference |

| Injection Site Reactions | Dose-related increases in the incidence and severity of histiocytic infiltrates at the injection site were observed in both male and female rats. | [2] |

| Neoplasms | Malignant fibrous histiocytomas (MFHs) were observed at the injection sites of male rats at doses of 8 and 20 mg/kg/day. No increase in MFH was seen in female rats, and no other neoplastic responses were observed. | [2] |

| Systemic Toxicity | Aside from injection site reactions, there was no evidence of significant systemic toxicity or carcinogenicity. | [2] |

These findings highlight the importance of careful evaluation of injection sites in long-term studies of subcutaneously administered biologics. The development of injection-site sarcomas in rodents is a known phenomenon and its relevance to human risk assessment is a subject of ongoing discussion.[2]

Conclusion

While specific long-term rodent study data for Emapticap pegol is not publicly available, the comprehensive preclinical program for pegvisomant provides a valuable framework for designing and interpreting such studies for other pegylated therapeutics. The protocols and data presented here underscore the importance of a thorough evaluation of both local and systemic toxicities, as well as a clear understanding of the compound's mechanism of action, to accurately assess the long-term safety profile of these complex biologics. Researchers should consider the species-specific differences in receptor binding and pharmacological response when designing and interpreting preclinical studies for novel pegylated proteins.

References

- 1. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for Assessing Renal Function in Emapticap Pegol Treated Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emapticap pegol (NOX-E36) is a therapeutic agent that functions as a Spiegelmer®, an L-enantiomeric RNA aptamer, which specifically binds and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By inhibiting CCL2, Emapticap pegol effectively blocks the recruitment of inflammatory cells like monocytes and macrophages to sites of inflammation.[1][3] This mechanism is particularly relevant in the context of diabetic nephropathy, where macrophage infiltration into the kidney is a key driver of pathological changes, including glomerulosclerosis and a decline in renal function.[4] Preclinical studies in animal models of diabetic nephropathy have demonstrated that the mouse-specific surrogate of Emapticap pegol, mNOX-E36, can reduce albuminuria, decrease glomerular macrophage infiltration, prevent glomerulosclerosis, and improve the glomerular filtration rate (GFR).[1][4][5]